molecular formula C36H54O2 B14948993 Stigmast-5-en-3-yl benzoate

Stigmast-5-en-3-yl benzoate

Cat. No.: B14948993
M. Wt: 518.8 g/mol
InChI Key: WFQRUMHMFCGSRO-UHFFFAOYSA-N
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Description

Contemporary Significance within Phytosterol Ester Research

In the current landscape of phytosterol ester research, stigmast-5-en-3-yl benzoate (B1203000) is significant due to its classification as a phytosterol ester, a group of compounds recognized for their potential to lower LDL cholesterol. ontosight.ai The esterification of phytosterols (B1254722), such as β-sitosterol, is a key area of study as it can modify the physical properties of the parent sterol, potentially influencing its solubility and applications in various matrices. ontosight.ai

The contemporary interest in stigmast-5-en-3-yl benzoate is also tied to the exploration of the biological activities of different phytosterol esters. While much of the research has centered on fatty acid esters of phytosterols, the investigation into benzoate esters like this one opens avenues to understand how different acyl groups may modulate the compound's behavior and efficacy. The synthesis of such esters is of interest for their potential inclusion in functional foods and nutraceuticals. ontosight.ai However, it is important to note that specific studies on this compound are less abundant compared to its parent compound, β-sitosterol, and more research is needed to fully elucidate its specific biological activities. ontosight.ai

Historical Context of this compound Investigations

The historical investigation of this compound is intrinsically linked to the broader history of phytosterol research. The study of plant sterols dates back to the early 20th century, with significant strides made in understanding their structure and function over the decades. The cholesterol-lowering effects of phytosterols were first reported in the 1950s.

A key development in the specific context of this compound is a patented method for its production. This process involves the extraction of phytosterol from raw materials, followed by benzoylation using benzoyl chloride in pyridine (B92270). google.com This method was highlighted as an improved process for preparing an intermediate compound, suggesting its potential role in the synthesis of other molecules. google.com The esterification process itself, a fundamental chemical reaction, has been a subject of study for an extended period, with various methods being developed to improve efficiency and yield. The study of phytosterol esters, including benzoates, has been driven by the desire to enhance their solubility and applicability in various products.

Chemical and Physical Properties

The following table outlines key chemical and physical properties of this compound and its parent compounds.

PropertyThis compoundStigmast-5-en-3-ol (β-Sitosterol)Benzoic Acid
Molecular Formula C36H54O2 uni.luC29H50O nih.govC7H6O2
Molecular Weight 518.8 g/mol uni.lu414.7 g/mol nih.gov122.12 g/mol
Physical Description Not specifiedSolid nih.govSolid
Melting Point Not specified136-138 °C researchgate.net122 °C
Solubility Relatively non-polar ontosight.aiInsoluble in waterSlightly soluble in water
CAS Number 1900-52-3 google.com83-46-5 chemicalbook.com65-85-0

Detailed Research Findings

Specific research findings on the biological activity of this compound are limited. However, research on its constituent parts and the broader class of phytosterol esters provides valuable insights.

Cholesterol-Lowering Potential

Phytosterol esters, as a class, are known for their ability to lower levels of LDL cholesterol. ontosight.ai This effect is a cornerstone of their contemporary research significance. The structural similarity of phytosterols to cholesterol allows them to compete with cholesterol for absorption in the intestine.

Synthesis and Characterization

The synthesis of this compound can be achieved through the esterification of stigmast-5-en-3-ol with benzoic acid. ontosight.ai This reaction can be catalyzed by either acids or enzymes. ontosight.ai A patented method specifies the use of pyridine as a solvent and processing at a temperature of 50-75°C. google.com The resulting technical product can be purified by recrystallization from n-propyl alcohol. google.com

Properties

Molecular Formula

C36H54O2

Molecular Weight

518.8 g/mol

IUPAC Name

[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C36H54O2/c1-7-26(24(2)3)14-13-25(4)31-17-18-32-30-16-15-28-23-29(38-34(37)27-11-9-8-10-12-27)19-21-35(28,5)33(30)20-22-36(31,32)6/h8-12,15,24-26,29-33H,7,13-14,16-23H2,1-6H3

InChI Key

WFQRUMHMFCGSRO-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies for Stigmast 5 En 3 Yl Benzoate and Precursors

Botanical Sources and Distribution Profiling

The presence of Stigmast-5-en-3-yl benzoate (B1203000) and its foundational molecule, Stigmast-5-en-3-ol, is intrinsically linked to the plant kingdom. Understanding their distribution is key to their study and utilization.

Identification of Plant Species Containing Stigmast-5-en-3-ol

Stigmast-5-en-3-ol, commonly known as β-sitosterol, is a ubiquitous phytosterol found across a wide array of plant species. Its presence has been documented in various parts of plants, including leaves, stems, roots, and seeds. Research has identified its existence in a diverse range of botanical families.

Notable plant species that have been identified as sources of Stigmast-5-en-3-ol include, but are not limited to:

Hygrophila spinosa : This plant, belonging to the Acanthaceae family, has been shown to contain β-sitosterol in its leaves. researchgate.net

Sterculia setigera : The leaves of this species from the Sterculiaceae family are another confirmed source.

Odontonema strictum : Also a member of the Acanthaceae family, this plant has been found to contain β-sitosterol.

Calotropis procera : The latex of this plant from the Asclepiadaceae family is a known source of β-sitosterol.

Aristolochia indica : The aerial parts of this plant have been identified as containing Stigmast-5-en-3-ol.

Salvadora persica : Phytochemical analysis of the stems of this plant has led to the isolation of Stigmast-5-en-3β-ol.

Diplazium maximum : This species is also listed as containing Stigmast-5-en-3-ol.

Perovskia abrotanoides : This medicinal plant contains various steroids, including β-sitosterol. researchgate.net

Soybean Oil : Commercial phytosterol extracts from soybean oil are a rich source of β-sitosterol. nih.gov

Chara australis : This organism has also been reported to contain (3beta,24xi)-Stigmast-5-en-3-ol. nih.gov

The following table provides a summary of plant sources for Stigmast-5-en-3-ol.

Plant SpeciesFamilyPart(s) Containing the Compound
Hygrophila spinosaAcanthaceaeLeaves
Sterculia setigeraSterculiaceaeLeaves
Odontonema strictumAcanthaceaeNot Specified
Calotropis proceraAsclepiadaceaeLatex
Aristolochia indicaAristolochiaceaeAerial Parts
Salvadora persicaSalvadoraceaeStems
Diplazium maximumAthyriaceaeNot Specified
Perovskia abrotanoidesLamiaceaeNot Specified
Glycine max (Soybean)FabaceaeOil
Chara australisCharaceaeWhole Organism

Occurrence of Stigmast-5-en-3-yl Benzoate and Related Esters in Natural Matrices

This compound is a phytosterol ester, which is formed from the esterification of β-sitosterol with benzoic acid. ontosight.ai While it is known to be present in a variety of plant-based foods, specific, widespread natural botanical sources are not as extensively documented as for its precursor. ontosight.ai Its presence is often in complex mixtures of other phytosterols (B1254722) and their esters.

In addition to the benzoate ester, other related steryl esters are found in nature. These esters are formed with various fatty acids or other organic acids. For instance:

Stigmast-5-en-3-yl acetate : This acetylated form of β-sitosterol has been reported in Helianthus tuberosus (Jerusalem artichoke).

Stigmast-5-en-3-ol, octadecanoate (β-sitosteryl stearate): This stearate (B1226849) ester has been identified in organisms such as Monascus pilosus and Drypetes gossweileri. nih.gov

The general structure of these esters involves the sterol backbone of stigmast-5-en-3-ol with different acyl groups attached at the 3-hydroxyl position. This structural variation influences their physical and chemical properties.

Chromatographic and Extraction Techniques for Isolation

The extraction and purification of this compound and its precursor from natural sources necessitate the use of sophisticated methodologies to separate these compounds from a complex matrix of other plant constituents.

Advanced Solvent Extraction Approaches (e.g., Soxhlet Extraction)

Soxhlet extraction is a widely utilized and effective conventional method for the extraction of phytosterols from plant materials. core.ac.uk This technique involves the continuous washing of the plant material with a solvent, which allows for a high-efficiency extraction.

The choice of solvent is critical and is based on the polarity of the target compounds. For the non-polar phytosterols like β-sitosterol and its esters, common solvents include:

n-Hexane researchgate.net

Petroleum ether core.ac.uk

Ethanol (B145695) core.ac.uk

Methylene (B1212753) chloride (Dichloromethane) core.ac.uk

The extraction process parameters, such as temperature and duration, are optimized to maximize the yield. For example, in the extraction of phytosterols from rapeseed oil deodorizer distillate, a temperature of 60 °C was found to be optimal, as higher temperatures could lead to thermal degradation of the compounds. nih.gov A study on the extraction of phytosterols from pumpkin seeds showed that ultrasonic-assisted extraction (UAE), a more modern approach, could reduce the extraction time from 6 hours (typical for Soxhlet) to 3 hours while increasing the yield. mdpi.com

High-Resolution Chromatographic Separation (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Following initial extraction, chromatographic techniques are essential for the separation and purification of individual phytosterols from the crude extract.

Column Chromatography is a fundamental purification step. Silica (B1680970) gel is a commonly used stationary phase for the separation of phytosterols. nih.gov The separation is based on the differential adsorption of the compounds to the silica gel. A gradient elution is often employed, where the polarity of the solvent mixture is gradually increased to elute compounds with increasing polarity. For instance, a mixture of petroleum ether, benzene, and chloroform (B151607) with increasing polarity has been used to isolate β-sitosterol. researchgate.net

High-Performance Liquid Chromatography (HPLC) offers a higher resolution for the separation of structurally similar phytosterols. Various HPLC methods have been developed for the analysis and purification of these compounds.

Key parameters for the HPLC separation of phytosterols include:

ParameterSpecificationSource
Column C8 (e.g., Phenomenex Luna, 5 µm, 150 mm x 4.6 mm i.d.) nih.gov
Mobile Phase Methanol:Water (95:5 v/v) nih.gov
Flow Rate 1 mL/min nih.gov
Detection Evaporative Light Scattering Detector (ELSD) or UV (210 nm) nih.gov

This method has been successfully used to separate stigmasterol (B192456), β-sitosterol, and stigmastanol (B1215173) within 12 minutes. nih.gov

Purity Enhancement through Recrystallization and Crystallization

After chromatographic separation, recrystallization is a crucial final step to obtain high-purity crystals of the target compound. The principle of this technique relies on the differential solubility of the compound and impurities in a specific solvent or solvent system at different temperatures.

A variety of solvents have been successfully employed for the recrystallization of β-sitosterol, including:

Methanol researchgate.net

Hexane (B92381) nih.gov

Ethanol nih.gov

Acetone (B3395972) nih.gov

Diethyl ether nih.gov

Cyclohexanone researchgate.net

The choice of solvent is critical, as it can influence the crystal habit and purity. For example, β-sitosterol has a higher solubility in acetone and ethanol compared to stigmasterol, a property that can be exploited for their separation. researchgate.net Furthermore, the presence of even parts-per-million levels of water in a solvent like hexane can significantly affect the crystal form (pseudo-polymorphism) of β-sitosterol, leading to the formation of hydrates. researchgate.net Repeated crystallization steps, sometimes up to three or five times, can significantly increase the purity of the final product to over 85-90%. researchgate.net

Synthetic Pathways and Molecular Derivatization of Stigmast 5 En 3 Yl Benzoate

Chemoenzymatic and Chemical Synthesis of Stigmast-5-en-3-yl Benzoate (B1203000)

The formation of stigmast-5-en-3-yl benzoate from its precursor, stigmast-5-en-3-ol, is primarily achieved through esterification. This reaction connects the hydroxyl group of the sterol with the carboxyl group of benzoic acid or its derivatives. Both chemical and enzymatic strategies have been developed to facilitate this transformation efficiently.

Esterification is a fundamental reaction for producing this compound. The process involves the reaction of stigmast-5-en-3-ol with a benzoic acid derivative. researchgate.net While direct esterification with benzoic acid is possible, more reactive derivatives like benzoyl chloride or benzoic anhydride (B1165640) are often used to achieve higher yields and milder reaction conditions.

One established chemical method for this type of esterification is the Mitsunobu reaction. This process can be used to synthesize steroid derivative esters by reacting the steroid alcohol (stigmast-5-en-3-ol) and benzoic acid in the presence of reagents like diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3). medcraveonline.com This method is known for its mild conditions and stereochemical inversion at the alcohol center, although for the 3β-hydroxyl of sitosterol, retention is typically desired and can be controlled.

The reaction of stigmast-5-en-3-ol with benzoyl chloride in the presence of a base like pyridine (B92270) is another common and effective route. The pyridine acts as a catalyst and scavenges the HCl byproduct, driving the reaction to completion.

Catalysis is central to optimizing the synthesis of this compound, offering improved reaction rates and selectivity. Both acid and enzyme catalysts are widely employed. medcraveonline.com

Acid Catalysis: Traditional acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can be used for the esterification of stigmast-5-en-3-ol with benzoic acid. researchgate.net The reaction is typically performed under reflux conditions with a solvent that allows for the removal of water, thereby shifting the equilibrium towards the ester product. researchgate.net However, chemical catalysts can have low selectivity and may require significant purification steps. medcraveonline.com Metal-containing catalysts, such as those based on titanium, have also been developed for the esterification of benzoic acid with various alcohols, often conducted at high temperatures. google.com

Enzyme-Mediated Synthesis: Enzymatic synthesis has emerged as a powerful alternative, prized for its high selectivity and environmentally benign conditions. medcraveonline.com Lipases are particularly effective biocatalysts for esterification reactions. For instance, the synthesis of eugenyl benzoate has been achieved by reacting eugenol (B1671780) and benzoic acid using lipases from Staphylococcus aureus or Rhizomucor miehei. medcraveonline.com A similar strategy can be applied to produce this compound. The reaction typically involves incubating stigmast-5-en-3-ol and benzoic acid with a lipase (B570770) in an organic solvent. This chemoenzymatic approach often results in high yields with minimal side products. medcraveonline.com

Design and Synthesis of this compound Analogues and Novel Derivatives

Modifying the core structure of this compound allows for the creation of novel analogues with potentially different physicochemical properties. Key strategies include halogenation of the benzoate ring and glycosylation of the sterol backbone.

The synthesis of halogenated analogues involves introducing halogen atoms (F, Cl, Br, I) onto the benzoate moiety. This can be accomplished by using a halogenated benzoic acid derivative in the esterification step. For example, reacting stigmast-5-en-3-ol with a para-substituted benzoyl chloride (e.g., p-chlorobenzoyl chloride) in a solvent like pyridine can yield the corresponding halogenated this compound analogue. mdpi.com The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can further accelerate the reaction. mdpi.comwaocp.org This approach allows for the systematic modification of the electronic properties of the benzoate group.

Table 1: General Synthetic Scheme for Halogenated Analogues

Reactant 1Reactant 2 (Example)Catalyst/SolventProduct (Example)
Stigmast-5-en-3-olp-Chlorobenzoyl chloridePyridine / DMAPStigmast-5-en-3-yl 4-chlorobenzoate
Stigmast-5-en-3-olp-Bromobenzoyl chloridePyridine / DMAPStigmast-5-en-3-yl 4-bromobenzoate
Stigmast-5-en-3-olp-Fluorobenzoyl chloridePyridine / DMAPStigmast-5-en-3-yl 4-fluorobenzoate

Glycosylation involves the attachment of a sugar moiety to the stigmastane (B1239390) skeleton, typically at the C-3 position. This modification significantly increases the polarity of the molecule. Stigmast-5-en-3β-ol-3-O-β-D-glucopyranoside (β-sitosterol glucoside) is a common naturally occurring glycosylated derivative. cmu.ac.th The synthesis of these derivatives can be achieved through various glycosylation methods, often involving the reaction of the sterol with an activated sugar donor. These glycosylated sterols can then potentially be esterified at other positions or on the sugar itself to create more complex derivatives, such as stigmast-5-en-3β-ol-3-O-(6′-O-oleoyl)-β-D-glucopyranoside. cmu.ac.th The characterization of glycosylated stigmasterol (B192456), a closely related compound, has been detailed, providing a basis for identifying these complex structures. researchgate.net

Comprehensive Spectroscopic Characterization of Synthesized Compounds

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

The precursor, stigmast-5-en-3-ol (β-sitosterol) , has been thoroughly characterized. Its IR spectrum shows characteristic absorption bands for a hydroxyl group (~3550 cm⁻¹), C-H stretching (~2935 cm⁻¹), a C=C double bond (~1637 cm⁻¹), and a C-O bond (~1063 cm⁻¹). researchgate.net The molecular mass is confirmed by mass spectrometry, showing a molecular ion peak corresponding to its formula, C₂₉H₅₀O. researchgate.net

Upon esterification to form this compound , the spectra change predictably:

IR Spectroscopy: The broad O-H stretching band disappears and is replaced by a strong carbonyl (C=O) stretching band from the ester group around 1700-1725 cm⁻¹, along with C-O stretching bands and peaks corresponding to the aromatic ring.

¹H NMR Spectroscopy: New signals appear in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the benzoate group. The signal for the proton at C-3 of the sterol (H-3) shifts downfield due to the deshielding effect of the adjacent ester group.

¹³C NMR Spectroscopy: A new signal for the ester carbonyl carbon appears around δ 165-175 ppm. Signals corresponding to the aromatic carbons of the benzoate ring also appear.

For glycosylated derivatives , such as glycosylated stigmasterol, NMR is particularly powerful. researchgate.net The presence of the sugar moiety is confirmed by the appearance of a characteristic anomeric proton signal (H-1') in the ¹H NMR spectrum, typically around δ 4.2-4.9 ppm, with a coupling constant that indicates the stereochemistry of the glycosidic bond. researchgate.net

Table 2: Selected ¹³C and ¹H NMR Data for Glycosylated Stigmasterol Derivative researchgate.net

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
Sterol Moiety
376.93.46 (1H, tt, 11.3, 4.2)
5140.5-
6121.25.32 (1H, m)
Sugar Moiety
1'101.84.22 (1H, d, 7.8)
2'73.52.89 (1H, ddd, 8.9, 7.8, 4.8)
3'76.83.12 (1H, td, 8.8, 4.8)
4'70.13.01 (1H, td, 9.1, 5.1)
5'76.83.06 (1H, ddd, 9.9, 5.9, 2.1)

Data is for a representative glycosylated stigmasterol and illustrates the key signals used for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, DOSY-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR spectra reveal the number of different types of protons and their neighboring environments. Key signals for the stigmastane-type steroid include those for the methyl, methylene (B1212753), and methine protons of the steroidal nucleus and the side chain. researchgate.netekb.eg The presence of the benzoate moiety introduces signals in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum of this compound would show characteristic signals for the steroidal carbons and the carbons of the benzoate group, including the carbonyl carbon of the ester. cmu.ac.thresearchgate.net

Table 1: Representative ¹H NMR Spectral Data for the Steroidal Moiety of a Related Compound (Stigmast-5-en-3β-ol) in CDCl₃

Position Chemical Shift (δ) in ppm
3 3.53 (m)
6 5.35 (d)
18 0.68 (s)
19 1.01 (s)
21 0.92 (d)
26 0.84 (d)
27 0.81 (d)
29 0.83 (t)

Table 2: Representative ¹³C NMR Spectral Data for the Steroidal Moiety of a Related Compound (Stigmast-5-en-3β-ol) in CDCl₃ researchgate.net

Position Chemical Shift (δ) in ppm
1 37.28
2 31.69
3 71.82
4 42.33
5 140.78
6 121.72
7 31.69
8 31.92
9 50.16
10 36.52
11 21.10
12 39.80
13 42.33
14 56.78
15 24.37
16 28.25
17 56.07
18 11.86
19 19.40
20 36.52
21 18.79
22 33.98
23 26.14
24 45.86
25 29.18
26 19.80
27 18.79
28 23.10

2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons, confirming the intricate structure of the steroid. cmu.ac.th

Diffusion-Ordered NMR Spectroscopy (DOSY-NMR) is an advanced NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which is related to their size and shape. manchester.ac.ukox.ac.uk This method can be used to determine the molecular weight of this compound in solution and to study its interaction with other molecules, such as proteins. rsc.orgnih.gov The diffusion coefficient for small molecules typically ranges from 1x10⁻¹⁰ to 1x10⁻⁸ m²/s. ox.ac.uk

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of the ester group, the aromatic ring, and the steroidal backbone.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Reference
C=O (Ester) ~1710-1735 cmu.ac.th
C=C (Aromatic) ~1600, ~1450
C=C (Alkenic) ~1620-1680 cmu.ac.th
C-O (Ester) ~1250-1300, ~1000-1150 researchgate.net
C-H (Aliphatic) ~2850-2960 cmu.ac.th

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of this compound is dominated by the absorption of the benzoate group. The isolated double bond in the steroidal B-ring at position 5 typically shows a weak absorption at a lower wavelength.

Table 4: Expected UV-Vis Absorption for this compound

Chromophore λmax (nm) Reference
Benzoate ~230, ~273
C=C (Steroid) ~206 researchgate.netresearchgate.net

Mass Spectrometry Techniques (MS, FAB MS, GC-MS, LC-HRMS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. Various ionization methods and analyzers can be employed for the analysis of this compound.

Mass Spectrometry (MS) provides the molecular weight of the compound. For this compound (C₃₆H₅₄O₂), the expected monoisotopic mass is approximately 518.41 g/mol . uni.lu

Fast Atom Bombardment Mass Spectrometry (FAB MS) is a soft ionization technique that can be used to analyze non-volatile compounds like sterol esters.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile derivatives of this compound, often after silylation. nist.gov The fragmentation pattern observed in the mass spectrum can provide structural information. nih.govresearchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful technique that combines the separation capabilities of liquid chromatography with the high mass accuracy of a high-resolution mass spectrometer. This allows for the precise determination of the elemental composition of the molecule and its fragments. cmu.ac.th

Table 5: Predicted Mass Spectrometry Data for this compound uni.lu

Adduct m/z
[M+H]⁺ 519.41963
[M+Na]⁺ 541.40157
[M-H]⁻ 517.40507
[M+NH₄]⁺ 536.44617
[M+K]⁺ 557.37551
[M]⁺ 518.41180

Advanced Analytical Techniques (e.g., DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups in a ¹³C NMR spectrum. DEPT experiments, typically run at different pulse angles (45°, 90°, and 135°), provide valuable information for assigning the carbon signals in the complex spectrum of this compound. cmu.ac.th

DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).

DEPT-90: Shows signals only for CH groups.

DEPT-135: Shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups.

This information, combined with other NMR data, allows for the unambiguous assignment of the carbon resonances in the steroidal skeleton and the side chain. cmu.ac.th

Elucidation of Biological Activity Mechanisms and Pharmacological Research Paradigms

Mechanistic Investigations of Antineoplastic and Anti-metastatic Activities

The antineoplastic and anti-metastatic potential of stigmastane-class compounds, including derivatives of the core Stigmast-5-en-3-ol structure, is an active area of research. These investigations aim to unravel the cellular and molecular mechanisms through which these compounds exert their effects on cancer cells.

In Vitro Cytotoxicity and Apoptosis Induction Studies

Research has demonstrated the cytotoxic effects of Stigmast-5-en-3-ol and its derivatives against various cancer cell lines. Stigmast-5-en-3-ol, the parent alcohol of Stigmast-5-en-3-yl benzoate (B1203000), has shown significant antiproliferative effects on human leukemia (HL-60) and breast cancer (MCF-7) cells, with IC50 values of 37.82 and 45.17 μg/ml, respectively. nih.gov Mechanistic studies revealed that its cytotoxic action is mediated through the induction of apoptosis. nih.gov This is characterized by the formation of apoptotic bodies, accumulation of cells in the sub-G1 phase of the cell cycle, and DNA damage. nih.gov

Furthermore, the apoptotic pathway induced by Stigmast-5-en-3-ol involves the modulation of key regulatory proteins. It has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-xL. nih.gov This shift in the Bax/Bcl-xL ratio ultimately leads to the activation of caspases and cleavage of Poly (ADP-ribose) polymerase (PARP), classic hallmarks of apoptosis. nih.gov

Derivatives of stigmasterol (B192456), a closely related phytosterol, have also exhibited promising cytotoxic activities. For instance, 5,6-Epoxystigmast-22-en-3β-ol and stigmast-5-ene-3β,22,23-triol displayed significant cytotoxicity against MCF-7 breast cancer cells. nih.govresearchgate.net Another derivative, stigmastane-3β,5,6,22,23-pentol, was effective against the triple-negative breast cancer cell line HCC70. nih.govresearchgate.net These findings underscore the potential of modifying the core stigmasterol structure to enhance anticancer activity. researchgate.net

CompoundCell LineEffectIC50 Value
Stigmast-5-en-3-olHL-60 (Leukemia)Antiproliferative37.82 μg/ml
Stigmast-5-en-3-olMCF-7 (Breast Cancer)Antiproliferative45.17 μg/ml
5,6-Epoxystigmast-22-en-3β-olMCF-7 (Breast Cancer)Cytotoxic21.92 µM
Stigmast-5-ene-3β,22,23-triolMCF-7 (Breast Cancer)Cytotoxic22.94 µM
Stigmastane-3β,5,6,22,23-pentolHCC70 (Breast Cancer)Cytotoxic16.82 µM

Cell Cycle Regulation and Arrest Mechanisms

The benzoate moiety of Stigmast-5-en-3-yl benzoate suggests a potential role in cell cycle regulation. Studies on related compounds provide insights into these mechanisms. For example, potassium benzoate has been shown to induce G1 phase arrest through the p53-dependent upregulation of p21. ekb.eg The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4 complexes, which are crucial for the G1/S phase transition. ekb.eg

Furthermore, stigmasterol has been observed to decrease the expression of p21 and p27 proteins in human prostate cancer cells, which can influence cell cycle progression. nih.gov The dysregulation of the cell cycle is a fundamental characteristic of cancer, and compounds that can induce cell cycle arrest represent a promising strategy for cancer therapy. The ability of Stigmast-5-en-3-ol to cause an accumulation of cells in the sub-G1 phase further supports its role in disrupting the normal cell cycle, leading to apoptosis. nih.gov

Molecular Target Identification and Pathway Interrogation

Research into the molecular targets of stigmasterol and its derivatives has identified several key proteins and pathways involved in their anticancer effects. While direct studies on this compound are limited, the activities of its parent compound and related structures offer valuable clues.

ESR1 (Estrogen Receptor 1): The cytotoxic effects of stigmasterol derivatives against the hormone receptor-positive MCF-7 breast cancer cell line suggest a potential interaction with estrogen signaling pathways. nih.govresearchgate.net

MMP9 (Matrix Metallopeptidase 9): The suppression of matrix metalloproteinase secretion is a key anti-metastatic mechanism. nih.gov Compounds that inhibit MMPs can prevent the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.

Other Potential Targets: While direct evidence for this compound is pending, related phytosterols (B1254722) have been investigated for their interactions with a range of targets. For instance, stigmasterol has been linked to the modulation of proteins involved in neuroprotection and other cellular processes. nih.gov

Modulation of Cellular Signaling Pathways Related to Angiogenesis and Leukocyte Migration

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some phytosterols have demonstrated pro-angiogenic activity. For instance, stigmast-5-en-3β,7α,22α-triol, a rare phytosterol, along with β-sitosterol (the parent alcohol of this compound), enhanced cell migration and showed a significant pro-angiogenic response in a chorioallantoic membrane (CAM) assay. nih.gov This suggests that the stigmastane (B1239390) scaffold can influence pathways related to wound healing and tissue regeneration, which share common mechanisms with tumor-associated angiogenesis. nih.gov Further research is needed to determine if this compound specifically promotes or inhibits angiogenesis in a cancer context.

Research on Anti-inflammatory and Immunomodulatory Pathways

In addition to its potential anticancer properties, the stigmastane family of compounds has been investigated for its anti-inflammatory and immunomodulatory effects.

Suppression of Inflammatory Mediators and Cytokine Expression (e.g., TNF-alpha)

Stigmasterol and its derivatives have shown the ability to modulate immune responses. Stigmasterol has been reported to reduce the release of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov The benzoate component of this compound may also contribute to anti-inflammatory activity. For instance, a benzodioxolylacetylamino-linked benzothiazole (B30560) analog demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway, which is a key regulator of TNF-α mediated inflammatory responses. nih.gov This inhibition led to the suppression of chemokine production and matrix metalloproteinase secretion. nih.gov

Research on Antiviral Mechanisms

The scientific community has extensively investigated natural products for their potential to combat viral infections, such as that caused by SARS-CoV-2. nih.gov The primary strategy involves identifying molecules that can inhibit key viral proteins essential for the virus's life cycle. news-medical.net For SARS-CoV-2, critical targets include proteases like 3-chymotrypsin-like protease (3CLpro) and papain-like protease (PLpro), which are necessary for viral replication, as well as the Spike (S) protein, which facilitates viral entry into host cells by binding to the ACE2 receptor. news-medical.netnih.gov

Another crucial target is the RNA-dependent RNA polymerase (RdRp), an enzyme that synthesizes viral RNA. news-medical.netnih.gov Various natural compounds, such as certain flavonoids and terpenoids, have been shown to disrupt the function of these proteins. news-medical.netmdpi.com For instance, some flavonols can inhibit the activity of SARS-CoV-2 proteins involved in replication and interfere with the virus's ability to bind to the ACE2 receptor. news-medical.net While direct experimental evidence for this compound is not yet prevalent, its classification as a phytosterol places it within a broad group of natural compounds being investigated for such antiviral properties.

In modern drug discovery, in silico methods are indispensable tools for rapidly screening large databases of chemical compounds for potential therapeutic activity. sciety.org Techniques such as molecular docking, virtual screening, and molecular dynamics simulations are employed to predict how a molecule, like this compound, might interact with specific biological targets, including viral proteins. nih.govsciety.org These computational approaches model the binding affinity and interaction between a ligand (the compound) and the active site of a target protein (e.g., SARS-CoV-2's main protease). nih.govsciety.org

This structure-based drug design process allows researchers to identify promising candidates from vast libraries, such as the ZINC15 database, which can then be prioritized for further experimental validation in vitro. sciety.org For example, in silico studies have successfully identified natural compounds that show strong binding potential to key SARS-CoV-2 targets like 3CLpro, PLpro, and RdRp. nih.gov This predictive methodology offers a powerful pathway for assessing the potential antiviral activity of this compound against viruses like SARS-CoV-2, guiding future laboratory research. sciety.org

The general workflow for such an investigation is outlined below:

Table 2: In Silico Drug Discovery Workflow for Antiviral Research
Step Description Purpose
1. Target Identification Selection of a critical viral protein (e.g., 3CLpro, Spike Protein). news-medical.net To focus the screening on an essential component of the viral life cycle.
2. Database Screening High-throughput virtual screening of compound libraries against the target. sciety.org To computationally test thousands of molecules for potential binding.
3. Molecular Docking Simulating the interaction between the compound and the protein's binding site. nih.gov To predict binding affinity and orientation, and identify key interactions.
4. Molecular Dynamics Simulating the movement of the compound-protein complex over time. sciety.org To assess the stability of the predicted binding.
5. Candidate Selection Identifying compounds with high predicted affinity and stable binding. sciety.org To prioritize molecules for laboratory synthesis and testing.

Regulation of Metabolic Homeostasis and Related Pathologies

The regulation of blood glucose is a critical metabolic process, largely controlled by the insulin (B600854) signaling pathway in tissues like skeletal muscle and adipose tissue. nih.gov A key event in this pathway is the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane, which allows for the uptake of glucose from the bloodstream. nih.gov This process is primarily mediated by the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. nih.gov

Activation of the insulin receptor triggers the PI3K/Akt pathway, which in turn phosphorylates downstream targets, ultimately leading to GLUT4 translocation. nih.gov Disruption in this pathway can lead to insulin resistance and impaired glucose metabolism. nih.gov While specific research on this compound's effect on this pathway is emerging, other natural compounds have been shown to influence glucose homeostasis by modulating key components of the insulin signaling cascade, such as PI3K and GLUT4. nih.gov The known metabolic regulatory effects of phytosterols suggest that they could potentially interact with these critical signaling pathways.

Phytosterols, including the parent compounds of this compound, are well-documented for their role in regulating cholesterol homeostasis. nih.govresearchgate.net The structurally similar compound, stigmasterol, has been shown to lower plasma cholesterol levels. nih.govresearchgate.net This effect is achieved through a dual mechanism: inhibiting the intestinal absorption of dietary cholesterol and suppressing the synthesis of cholesterol in the liver. nih.gov

Research in animal models demonstrated that dietary supplementation with stigmasterol led to a significant decrease in cholesterol absorption. nih.gov Furthermore, it suppressed the activity of 3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway in the liver. nih.gov Some phytosterols may also act as agonists for the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in regulating cholesterol transport and promoting its elimination. nih.gov However, some studies suggest that stigmasterol can also promote transintestinal cholesterol excretion through LXR-independent pathways. nih.gov The esterification to a benzoate form may influence the bioavailability and specific interactions of the sterol within these metabolic pathways. ontosight.ai

The following table summarizes findings from a study on the effects of stigmasterol on cholesterol levels in Wistar rats. Table 3: Effect of Stigmasterol Feeding on Plasma and Hepatic Sterols in Wistar Rats

Parameter Control Group Stigmasterol-Fed Group Percentage Change
Plasma Cholesterol Not specified Lowered by ~11% -11%
Cholesterol Absorption Not specified Decreased by 22% -22%
Sitosterol Absorption Not specified Decreased by 16% -16%
Hepatic Stigmasterol Level 5 µg/g liver tissue 21 µg/g liver tissue +320%

Data derived from a study on Wistar rats. nih.gov

Microbiome Modulation in Metabolic Contexts

The direct impact of this compound on the human gut microbiome has not been extensively studied. However, its structure as an ester of β-sitosterol and benzoic acid suggests that gut microbial enzymes could hydrolyze the ester bond, releasing these two components. The subsequent metabolic fate and microbial modulation would then depend on the individual actions of β-sitosterol and, more significantly, benzoic acid and its salts (benzoates).

Human gut microbes possess the metabolic machinery to catabolize benzoate. nih.gov Metagenomic analysis of the human gut microbiome has revealed the presence of genes encoding for both aerobic and anaerobic benzoate degradation pathways. nih.gov The primary route involves the protocatechuate branch of the beta-ketoadipate pathway. nih.gov Studies on sodium benzoate, a common food preservative, show that its intake can influence the gut microbiota composition. For instance, prolonged intake in mice has been shown to significantly increase the relative abundance of beneficial bacteria like Lactobacillus while decreasing others such as Ileibacterium. nih.gov This suggests that the benzoate moiety, once cleaved from this compound, could be metabolized by gut bacteria, potentially altering the microbial community structure and influencing host metabolism. nih.govnih.gov The omnipresence of benzoate catabolic pathways across diverse human populations indicates a co-evolutionary relationship between the gut microbiome and food-derived compounds like benzoates. nih.gov

Enzymatic Degradation Pathways of Related Sterols (e.g., C26 hydroxylation, Δ24 desaturation)

The degradation of the stigmastane skeleton, particularly in microorganisms, involves specialized enzymatic pathways. While the complete degradation pathway for this compound is not fully elucidated, research on the closely related plant sterol, stigmasterol, in the denitrifying bacterium Sterolibacterium denitrificans provides significant insights. This bacterium utilizes an oxygenase-independent pathway to degrade sterols with unsaturated side chains. nih.gov

A key step in this process is the introduction of a double bond at the C24 position of the sterol side chain, a reaction catalyzed by a Δ24-steroid desaturase (Δ24-SD). nih.gov This enzyme is a large, flavin-containing complex that abstracts hydrogen atoms from the substrate to form a conjugated Δ22,24-diene. nih.gov This initial desaturation is crucial as it facilitates the subsequent hydroxylation at the terminal C26 position. The hydroxylation is carried out by a molybdenum-dependent steroid C26 dehydrogenase (S26DH₂), which adds water across the newly formed conjugated diene system. nih.gov This C26 hydroxylation is a critical step, often representing an inactivation mechanism for biologically active sterols, a strategy that appears to be evolutionarily conserved across different species. nih.govnih.gov

The benzoate moiety is degraded through separate, well-established pathways. Bacteria can degrade benzoate both aerobically and anaerobically. Aerobic degradation typically involves hydroxylation of the aromatic ring, followed by ring cleavage. researchgate.net Anaerobic degradation proceeds via the formation of benzoyl-CoA, a central intermediate that undergoes dearomatization. researchgate.net

Investigation of Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound are limited, research on its parent sterol, β-sitosterol (Stigmast-5-en-3β-ol), provides valuable insights into its potential activity.

β-Sitosterol has demonstrated a notable spectrum of activity against various pathogenic microorganisms. In a study where the compound was isolated from honeybee propolis, it was active against six of the twelve tested microbes. ijpsr.info The compound showed efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, Bacillus subtilis, and Streptococcus pyogenes, and Gram-negative bacteria, including Klebsiella pneumoniae and Shigella dysenteriae. ijpsr.info It also exhibited activity against the pathogenic fungus Candida krusei. ijpsr.info The zones of inhibition against these microorganisms were significant, ranging from 26 mm to 34 mm. ijpsr.info

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values further quantify this activity. For susceptible bacteria, MIC values were as low as 12.5–25 µg/mL, with MBC values ranging from 25 to 100 µg/mL. ijpsr.info For Candida krusei, the minimum fungicidal concentration (MFC) was determined to be 50 µg/mL. ijpsr.info

Table 1: Antimicrobial Activity of β-Sitosterol (Stigmast-5-en-3β-ol)

MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusGram-positive Bacteria12.525.034
Bacillus subtilisGram-positive Bacteria25.050.032
Streptococcus pyogenesGram-positive Bacteria12.525.031
Klebsiella pneumoniaeGram-negative Bacteria25.050.028
Shigella dysenteriaeGram-negative Bacteria12.5100.026
Candida kruseiFungus25.050.027
Data sourced from a study on β-Sitosterol isolated from honeybee propolis. ijpsr.info

The antimicrobial action of sterols like β-sitosterol is believed to be linked to their ability to interact with and disrupt microbial cell membranes. ijpsr.info The structural similarity of phytosterols to the cholesterol found in eukaryotic cell membranes allows them to intercalate into the lipid bilayer of microorganisms. ontosight.ai This insertion can alter the fluidity and integrity of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. ijpsr.inforesearchgate.net This mechanism of membrane disruption is a proposed explanation for the broad-spectrum activity observed for β-sitosterol. ijpsr.info The antibacterial action may also involve the denaturation of microbial enzymes and other proteins. researchgate.net

Other Emerging Biological Activities

Beyond the activities discussed, this compound and its parent molecule, β-sitosterol, are being investigated for other potential pharmacological effects. Research has pointed towards cholesterol-lowering and antioxidant properties for (3beta)-Stigmast-5-en-3-yl benzoate. ontosight.ai

The parent compound, β-sitosterol, has been identified as a potent bioactive principle with a range of activities. Studies have demonstrated its potential as an anti-diabetic agent by promoting glucose uptake in muscle cells through a PI3K-dependent pathway, mimicking the action of insulin and stimulating GLUT4 translocation to the cell membrane. researchgate.net Furthermore, β-sitosterol has shown immunomodulatory effects, influencing both cellular and humoral immune responses. ijpsr.com Its isolation from various medicinal plants has been linked to the plants' traditional uses in treating a variety of ailments, underscoring its potential as a versatile therapeutic agent. researchgate.netijpsr.com

Advanced Computational and in Silico Research Methodologies

Molecular Docking and Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for understanding the interaction between a ligand, such as Stigmast-5-en-3-yl benzoate (B1203000), and a protein receptor at the atomic level.

Predictive modeling through molecular docking estimates the binding affinity, which is a measure of the strength of the interaction between the ligand and its target protein. This is often expressed in kcal/mol, with lower values indicating a more stable complex. While direct docking studies on Stigmast-5-en-3-yl benzoate are not extensively published, research on structurally similar phytosterols (B1254722) provides valuable insights.

For instance, studies on related stigmastane-type molecules have demonstrated their potential to interact with various therapeutic targets. Molecular docking of Stigmast-7-en-3-ol, a close structural analog, with the human aromatase receptor (PDB ID: 3EQM), a key target in breast cancer therapy, revealed a strong binding affinity. nih.gov This suggests that the stigmastane (B1239390) scaffold is well-suited for the active site of this enzyme. The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the receptor's binding pocket. The conformational dynamics analyzed post-docking show how the ligand adjusts its shape to achieve the most favorable binding pose.

Table 1: Molecular Docking Results for a Structurally Related Compound

Compound Target Protein PDB ID Binding Affinity (kcal/mol) Reference Drug Binding Affinity (kcal/mol)
Stigmast-7-en-3-ol Aromatase 3EQM -9.4 Tamoxifen -8.0

Data derived from studies on Lagenaria siceraria phytochemicals. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

An MD simulation typically runs for nanoseconds to microseconds, tracking the trajectory of all atoms in the system. mdpi.com Key analyses performed on the resulting data include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the complex over the simulation period. A stable RMSD plot indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds that are crucial for binding.

These simulations provide a more realistic and dynamic picture of the binding event than the static snapshot offered by molecular docking alone. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These calculations can determine the three-dimensional geometry, electron distribution, and orbital energies of this compound.

Key parameters derived from DFT include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP): This maps the electron density on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for understanding how the molecule will interact with a protein receptor.

While specific DFT studies on this compound are limited, the methodology is standard for characterizing novel compounds to predict their reactivity and spectral properties. nih.gov

Bioinformatics and Network Pharmacology Approaches

Bioinformatics and network pharmacology offer a systems-level perspective on a compound's biological effects. nih.gov These approaches aim to understand the complex web of interactions between a drug, its multiple targets, and the biological pathways they modulate.

For a compound like this compound, network pharmacology can be used to predict its potential protein targets and the biological pathways it may influence. The general workflow involves:

Target Prediction: Using databases and computational algorithms to identify proteins that are likely to bind to the compound based on its chemical structure.

Network Construction: Building a network that connects the compound to its predicted targets. These targets are then linked to specific diseases and signaling pathways.

Pathway Analysis: Utilizing databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify which cellular pathways are significantly enriched with the predicted targets. nih.gov This can reveal potential mechanisms of action for conditions like inflammation or cancer, where pathways such as NF-κB or TNF signaling are often implicated. nih.gov

This approach suggests that a single compound can have a polypharmacological profile, acting on multiple targets to produce a therapeutic effect.

In silico ADME/T modeling predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. leafletpub.com These predictions are crucial for evaluating a molecule's drug-likeness and potential for further development. For this compound, predictions can be made using various software tools and web servers (e.g., SwissADME, pkCSM). While data for the benzoate ester is sparse, predictive models for the parent alcohol, Stigmast-5-en-3-ol (β-Sitosterol), are available and provide a useful surrogate. neist.res.in

Lipinski's Rule of Five is a commonly used filter to assess drug-likeness; it evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. leafletpub.com The predicted XlogP for (3beta)-stigmast-5-en-3-yl benzoate is 11.6, indicating high lipophilicity. uni.lu

Table 2: Predicted ADME/T Properties for Stigmast-5-en-3-ol (Parent Compound)

Property Category Parameter Predicted Value Interpretation
Absorption Caco-2 Permeability (log Papp) -4.756 Low permeability
Human Intestinal Absorption (HIA) 0.004 Low absorption
Distribution Plasma Protein Binding (PPB) 0.983 High binding to plasma proteins
Blood-Brain Barrier (BBB) Penetration 0.84 Likely to cross the BBB
Metabolism CYP 2C9 inhibitor 0.096 Likely not an inhibitor
CYP 3A4 substrate 0.784 Likely a substrate for CYP3A4
Toxicity hERG Blockers 0.049 Low probability of blocking hERG channels
AMES Toxicity 0.026 Low probability of being mutagenic

Data sourced from predictive modeling for Stigmast-5-en-3-ol. neist.res.in

Future Research Trajectories and Unaddressed Scientific Inquiries

Exploration of Novel Bioactive Derivatives and Structure-Activity Relationships

A significant avenue for future research is the synthesis and biological evaluation of novel derivatives of Stigmast-5-en-3-yl benzoate (B1203000) to establish clear structure-activity relationships (SAR). The introduction of a benzoate group at the 3-position of the stigmasterol (B192456) backbone alters its polarity and may influence its interaction with biological membranes and molecular targets. ontosight.ai By systematically modifying both the steroidal core and the benzoate moiety, researchers can probe the key structural features required for specific biological effects.

The synthesis of steroidal derivatives is a well-established field, with numerous methods available for modifying the steroid skeleton or introducing various functional groups. nih.govresearchgate.net For instance, introducing substituents onto the phenyl ring of the benzoate group (e.g., hydroxyl, amino, nitro, or halogen groups) could dramatically alter the electronic properties and hydrogen-bonding capabilities of the molecule, potentially enhancing its affinity for specific enzymes or receptors. Furthermore, modifications to the sterol side chain could be explored.

A study on cytotoxic steroids isolated from Aglaia argentea found that the free hydroxyl group at the 3β-position of stigmast-5-en-3β-ol was crucial for its strong cytotoxicity, whereas ester and glucoside derivatives at this position showed weaker activity. cmu.ac.th This highlights the importance of the substituent at the C-3 position in determining biological function. Future SAR studies on Stigmast-5-en-3-yl benzoate should, therefore, investigate a diverse array of ester linkages beyond benzoate to identify optimal configurations for desired activities, such as anticancer or anti-inflammatory effects. cmu.ac.thaustinpublishinggroup.com

Table 1: Potential Avenues for Derivative Synthesis and SAR Studies

Modification Site Potential Chemical Modifications Hypothesized Impact on Bioactivity Relevant Research Area
Benzoate Moiety Substitution on the Phenyl Ring (e.g., -OH, -NH2, -NO2, -Cl)Alter electronic distribution, hydrogen bonding capacity, and receptor affinity.Anticancer, Anti-inflammatory
Ester Linkage Replacement of Benzoate with other Acyl Groups (e.g., Cinnamate, Salicylate)Modify lipophilicity, steric hindrance, and release kinetics of the parent sterol.Drug Metabolism, Bioavailability
Steroid Core Introduction of Double Bonds or Hydroxyl Groups (e.g., at C-7, C-22)Alter the three-dimensional shape and rigidity of the steroid nucleus. nih.govEnzyme Inhibition, Receptor Binding
Aliphatic Side Chain Modification of the C-17 Side Chain Length or BranchingInfluence membrane interactions and protein binding.Lipid Metabolism, Cardiovascular Health

These synthetic efforts, coupled with high-throughput biological screening, would generate crucial data to build predictive SAR models, guiding the rational design of more potent and selective therapeutic agents derived from the this compound scaffold. nih.govresearchgate.net

Integration of Omics Technologies for Systems-Level Understanding

To move beyond single-target interactions and understand the broader biological impact of this compound, the integration of "omics" technologies is essential. Metabolomics, proteomics, and transcriptomics can provide a holistic view of the cellular and systemic changes induced by the compound. nih.govfrontiersin.org

Metabolomics, the large-scale study of small molecules or metabolites, is a powerful tool for elucidating alterations in biochemical pathways. frontiersin.orgyoutube.com Mass spectrometry-based steroid metabolome profiling can reveal unique signatures associated with steroid biosynthesis and metabolism, offering insights into how this compound or its metabolites influence endogenous steroid pathways. nih.govnih.gov For example, a study on the long-term effects of phytosterol intake in mice used RNA-seq analysis and sterol quantification to show that while phytosterols (B1254722) increased in tissues and cholesterol synthesis genes were upregulated in the liver, they caused no significant adverse effects like lipid accumulation. frontiersin.org Similar approaches could precisely map the metabolic fate of this compound and its impact on lipid metabolism and other interconnected pathways. frontiersin.orgnih.gov

Proteomics would complement this by identifying protein expression changes in response to treatment, highlighting the specific cellular machinery affected. Transcriptomics (e.g., RNA-seq) can reveal upstream regulatory changes by quantifying gene expression. A study combining these approaches found that phytosterol supplementation in mice altered the expression of genes related to cholesterol synthesis and fatty acid transport. frontiersin.org

Table 2: Application of Omics Technologies in Future Research

Omics Technology Objective Potential Findings Impact on Research
Metabolomics Profile changes in endogenous metabolites (lipids, steroids, etc.) after administration. nih.govoup.comIdentification of altered metabolic pathways (e.g., steroid hormone biosynthesis, cholesterol metabolism).Elucidates mechanism of action and potential off-target effects.
Proteomics Quantify changes in protein expression in target cells or tissues.Discovery of protein targets and signaling cascades modulated by the compound.Provides direct evidence of molecular targets and pathways.
Transcriptomics Analyze global gene expression changes in response to the compound. frontiersin.orgIdentification of gene regulatory networks affected by the compound.Reveals upstream regulatory mechanisms and cellular responses.
Integrative Omics Combine data from all omics platforms for a systems-level view.Comprehensive understanding of the compound's mechanism from gene to metabolite.Enables the construction of predictive models for systems biology. ijpsr.com

By integrating these high-throughput technologies, researchers can construct a comprehensive picture of the compound's mechanism of action, moving from a reductionist to a systems-level understanding, which is crucial for predicting its efficacy and potential side effects.

Development of Advanced Delivery Systems for Enhanced Efficacy

A major hurdle for the therapeutic application of phytosterols and their esters is their poor water solubility and consequently low bioavailability. researchgate.netnih.gov The lipophilic nature of this compound suggests it will face similar challenges. Therefore, a critical area of future research is the development of advanced delivery systems to enhance its solubility, stability, and targeted delivery. nih.govnih.gov

Nanotechnology offers promising solutions. Encapsulating the compound in various nanocarriers can improve its pharmacokinetic profile. nih.govnih.gov

Liposomes: These vesicles, composed of phospholipid bilayers, can encapsulate hydrophobic compounds like this compound within their membranes. Incorporating phytosterols into the liposomal membrane itself has been shown to improve capsule stability. infinitec.es

Nanoparticles: Biodegradable polymers like PLGA (polylactide-co-glycolide) can be used to formulate nanoparticles for sustained release. nih.gov Such systems can protect the drug from degradation and control its release kinetics. nih.gov Studies have successfully used protein-based nanoparticles and solid lipid nanoparticles to encapsulate phytosterols. researchgate.netnih.gov

Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These formulations can enhance the oral bioavailability of poorly soluble drugs by presenting them in a solubilized state, facilitating absorption. acs.orgyoutube.com Bile acid-based SEDDS, for instance, offer a biocompatible approach to improving the solubility of hydrophobic drugs. acs.org

Table 3: Comparison of Advanced Delivery Systems for this compound

Delivery System Primary Mechanism Potential Advantages Key Research Focus
Liposomes Encapsulation within lipid bilayers. infinitec.esHigh biocompatibility, ability to encapsulate both hydrophilic and hydrophobic drugs.Optimizing lipid composition for stability and targeted delivery.
Polymeric Nanoparticles Entrapment within a polymer matrix. nih.govnih.govControlled and sustained release, protection from degradation.Polymer selection, particle size control, surface modification for targeting.
Nanoemulsions / SEDDS Formation of fine oil-in-water dispersions. acs.orgEnhanced solubility and oral bioavailability. nih.govFormulation stability, optimizing surfactant and oil phases.
Solid Lipid Nanoparticles (SLNs) Encapsulation in a solid lipid core. nih.govHigh stability, controlled release, potential for large-scale production.Lipid selection, managing potential drug expulsion during storage.

Future work should focus not only on creating these formulations but also on rigorously characterizing them for size, encapsulation efficiency, release kinetics, and, most importantly, in vivo efficacy. nih.govnih.gov By overcoming the biopharmaceutical challenges associated with this compound, these advanced delivery systems can help translate its potential bioactivity into tangible therapeutic applications.

Q & A

Q. What experimental approaches are recommended for synthesizing Stigmast-5-en-3-yl benzoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves esterification of stigmasterol with benzoyl chloride under controlled conditions. Key steps include:

  • Catalyst Selection : Use pyridine or DMAP to activate the reaction, reducing side products.
  • Solvent Optimization : Anhydrous dichloromethane or toluene minimizes hydrolysis.
  • Temperature Control : Maintain 0–25°C to prevent decomposition of sensitive intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Validate purity via TLC and HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H-NMR : Characteristic peaks include δ 7.4–8.1 ppm (benzoate aromatic protons) and δ 5.3–5.4 ppm (stigmast-5-ene proton).
    • 13^{13}C-NMR : Confirm ester carbonyl (~167 ppm) and steroid backbone carbons.
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion [M+H]+^+ at m/z 546.4 (C36_{36}H54_{54}O2_2).
  • X-ray Crystallography : Use SHELXL for refinement; resolve disorder in the steroid side chain by applying restraints to thermal parameters .

Advanced Research Questions

Q. How should researchers resolve discrepancies between computational predictions and experimental data in biosynthetic pathway analysis of this compound?

Methodological Answer:

  • Pathway Scoring : Apply evaluation frameworks (e.g., ACD/Labs Percepta) to rank theoretical pathways based on enzyme compatibility and thermodynamic feasibility. Prioritize routes with high scores (>0.85) .
  • Experimental Cross-Validation : Use isotopic labeling (e.g., 13^{13}C-glucose) to trace carbon flux in proposed pathways. Compare results with in silico predictions to identify bottlenecks (e.g., rate-limiting enzymes) .

Q. What strategies refine the crystal structure of this compound when electron density maps show poor resolution in the sterol side chain?

Methodological Answer:

  • SHELXL Features :
    • Apply ISOR and DELU restraints to anisotropic displacement parameters.
    • Use SIMU to model correlated motion in flexible regions.
  • Validation : Cross-check with spectroscopic data (e.g., 1^1H-NMR coupling constants) to ensure stereochemical consistency .

Q. How can systematic reviews assess pharmacological activities of this compound while addressing heterogeneity in existing studies?

Methodological Answer:

  • Study Design : Follow PRISMA guidelines. Include in vitro and in vivo studies but exclude non-peer-reviewed sources.
  • Meta-Analysis : Stratify data by biological targets (e.g., anti-inflammatory vs. cytotoxic effects). Use random-effects models to account for variability in experimental conditions (e.g., cell lines, dosage) .
  • Bias Assessment : Apply ROBINS-I tool to evaluate confounding factors (e.g., solvent effects in viability assays) .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under varying pH conditions?

Methodological Answer:

  • Controlled Stability Studies :
    • Hydrolysis Assays : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC.
    • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare results with computational predictions (e.g., ACD/Labs Percepta’s hydrolysis module) .
  • Mitigation Strategies : Recommend lyophilized storage or encapsulation (e.g., liposomes) for pH-sensitive applications .

Tables for Key Data

Q. Table 1: Characteristic Spectroscopic Peaks for this compound

TechniqueKey Peaks/FeaturesReference
1^1H-NMRδ 5.35 ppm (stigmast-5-ene H), δ 7.4–8.1 ppm (benzoyl)
13^{13}C-NMR167 ppm (C=O), 140 ppm (steroid C5)
HR-ESI-MSm/z 546.4 [M+H]+^+ (C36_{36}H54_{54}O2_2)

Q. Table 2: SHELXL Refinement Parameters for Crystallographic Analysis

ParameterPurposeValue Range
ISOR Restrain anisotropic displacement0.01–0.03
DELU Limit bond-length deviations0.02–0.05
SIMU Model correlated motion in side chains0.1–0.2
RintR_{\text{int}}Assess data quality< 0.05
Reference:

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